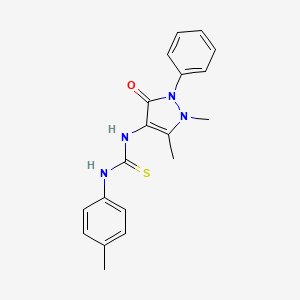

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-p-tolyl-thiourea

Description

This compound is a pyrazolone-thiourea derivative synthesized via condensation of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one with p-tolyl isothiocyanate in toluene under reflux, followed by cyclization with malonic acid (). Its structure features a pyrazolone core (with 1,5-dimethyl and 3-oxo substituents) linked to a thiourea group substituted with a p-tolyl moiety. Key spectral data include IR bands at 1715, 1685, and 1639 cm⁻¹ for carbonyl groups and aromatic protons in the 1H NMR spectrum (δ 2.15–4.06 ppm) . The compound exhibits anti-inflammatory, analgesic, and plant growth-regulating activities .

Properties

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-13-9-11-15(12-10-13)20-19(25)21-17-14(2)22(3)23(18(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLZJWUGMCFOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of NSC693337 Factors such as temperature, pH, and the presence of other chemicals can affect how NSC693337 interacts with its targets and its overall effectiveness

Biological Activity

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-p-tolyl-thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 357.43 g/mol. It features a pyrazole ring fused with a thiourea moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and thiourea exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%. The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | MRSA | 0.15 |

| Compound E | E. coli | 0.25 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been well-documented. Compounds similar to our target have shown effectiveness in reducing inflammation markers in vitro and in vivo. For example, they can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Case Studies

Several case studies have highlighted the efficacy of pyrazole-thiourea derivatives in various biological contexts:

- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, showing reduced tumor sizes compared to controls.

- Antimicrobial Evaluation : A combination of pyrazole and thiourea led to compounds with enhanced antibacterial activity against resistant strains like MRSA, indicating a promising avenue for drug development.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies suggest that the compound forms stable interactions with key enzymes involved in cancer progression and bacterial resistance mechanisms .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the compound's effectiveness in targeting various cancer cell lines. For instance, research indicates that thiourea derivatives exhibit significant anticancer activity against breast cancer cell lines such as MDA-MB-231. In vitro assays using the MTT method revealed that these compounds can inhibit cell proliferation effectively, suggesting their potential as therapeutic agents in oncology .

Case Study: Synthesis and Evaluation

A study synthesized several thiourea analogues based on the structure of 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-p-tolyl-thiourea. These analogues were screened for anticancer activity against MDA-MB-231 cells. The results showed promising cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents .

Antifungal Activity

The compound has also been investigated for its antifungal properties. A series of derivatives were designed and tested against various fungal strains. The results indicated that certain modifications to the thiourea structure enhanced antifungal activity significantly, making them candidates for further development as antifungal agents .

Table: Antifungal Activity of Thiourea Derivatives

| Compound Name | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Thiourea Derivative A | Candida albicans | 6.04 |

| Thiourea Derivative B | Aspergillus niger | 7.65 |

| Thiourea Derivative C | Fusarium graminearum | 5.52 |

Drug Development Insights

The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions enhances its pharmacological profile .

Comparison with Similar Compounds

Thiourea vs. Urea Derivatives

- 1-(3-Chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea (CAS: 325850-26-8): Replaces the thiourea sulfur with an oxygen atom. Molecular weight: 356.81 g/mol (vs. ~367 g/mol for the thiourea analog).

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: Incorporates a fluorophenyl-piperazine group, enhancing electron-withdrawing effects and metabolic stability.

Substituent Effects on the Aryl Group

- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)thiourea: Features a nitro group (electron-withdrawing) instead of p-tolyl (electron-donating). IR: 1380 cm⁻¹ (NO₂) and 2188 cm⁻¹ (CN) . Higher polarity and reduced lipophilicity compared to the p-tolyl analog, influencing receptor binding in anti-inflammatory applications .

- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(tetra-O-acetyl-β-D-glucopyranosyl)thiourea: Replaces p-tolyl with a glycosyl group, increasing solubility and enabling targeted drug delivery. Molecular weight: ~700 g/mol (vs. ~367 g/mol for the target compound) .

Heterocyclic Core Modifications

- Pyrazolo[1,5-a]pyrimidine Derivatives: Example: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide. Replaces the thiourea group with a pyrazolopyrimidine-carboxamide system.

- Thieno[2,3-b]pyridine Derivatives: Example: 4-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine. Integrates a thienopyridine core instead of pyrazolone. Broader antimicrobial activity attributed to the thiazole-triazole system .

Q & A

Q. What established synthetic routes are reported for this thiourea derivative?

The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. A common method involves refluxing 4-aminophenazone derivatives with p-tolyl isothiocyanate in ethanol under acid catalysis (HCl), followed by recrystallization from ethanol or DMF-EtOH mixtures to purify the product . Key steps include stoichiometric control (1:1 molar ratio of reactants) and monitoring reaction progress via TLC.

Q. Which spectroscopic and crystallographic techniques validate its structural integrity?

- X-ray diffraction (XRD): Single-crystal XRD confirms planar geometry of the pyrazolone ring and intermolecular hydrogen bonds (N–H⋯S, C–H⋯S). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .

- NMR/IR spectroscopy: and NMR identify thiourea NH protons (δ 10–12 ppm) and carbonyl groups (C=O at ~1650 cm). DFT-calculated IR/NMR data (B3LYP/6-311G(d,p)) cross-validate experimental results .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate reactivity and bioactivity?

- DFT studies: Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO gaps ~4–5 eV), and predict electrostatic potential surfaces. Basis sets like 6-311G(d,p) and software (Gaussian, CrystalExplorer) model non-covalent interactions (e.g., hydrogen bonds) .

- Molecular docking: Docking into enzyme active sites (e.g., 14α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity. Autodock Vina or Schrödinger Suite assess hydrogen bonding and hydrophobic interactions, guiding structure-activity relationship (SAR) studies .

Q. How to resolve discrepancies between experimental and computational structural data?

- Multi-technique validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- Graph set analysis: Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R(8) motifs) and identify overlooked interactions in computational models .

Q. What strategies optimize hydrogen-bond networks in crystal engineering?

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., S⋯H interactions contribute ~15% of surface contacts) using CrystalExplorer .

- Solvent selection: Polar solvents (DMF, ethanol) favor H-bond stabilization. Co-crystallization with thiourea or chloride ions enhances network dimensionality .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.